molecular formula C9H8N2O2 B13690287 5-Methyl-2,3-dihydrophthalazine-1,4-dione

5-Methyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13690287
M. Wt: 176.17 g/mol
InChI Key: CHGUZNPEZHKETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with a molecular formula of C₉H₉N₂O₂. It is a derivative of phthalazine and is known for its various applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with methylhydrazine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets in the body. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors, such as AMPA receptors, thereby reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrophthalazine-1,4-dione
  • Phthalhydrazide
  • Phthalic hydrazide
  • Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione)

Uniqueness

5-Methyl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

IUPAC Name

5-methyl-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGUZNPEZHKETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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